4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline 4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17919000
InChI: InChI=1S/C17H14ClN5S/c1-22(2)14-9-5-11(6-10-14)15-19-20-17-23(15)21-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3
SMILES:
Molecular Formula: C17H14ClN5S
Molecular Weight: 355.8 g/mol

4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline

CAS No.:

Cat. No.: VC17919000

Molecular Formula: C17H14ClN5S

Molecular Weight: 355.8 g/mol

* For research use only. Not for human or veterinary use.

4-[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline -

Specification

Molecular Formula C17H14ClN5S
Molecular Weight 355.8 g/mol
IUPAC Name 4-[6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline
Standard InChI InChI=1S/C17H14ClN5S/c1-22(2)14-9-5-11(6-10-14)15-19-20-17-23(15)21-16(24-17)12-3-7-13(18)8-4-12/h3-10H,1-2H3
Standard InChI Key UCRMKJCHDPKWSK-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[6-(4-chlorophenyl)[1, triazolo[3,4-b] thiadiazol-3-yl]-N,N-dimethylaniline, reflects its bicyclic framework. The triazolo[3,4-b] thiadiazole system consists of a triazole ring fused to a thiadiazole ring, with substitutions at positions 3 and 6:

  • Position 6: A 4-chlorophenyl group (C6H4ClC_6H_4Cl) introduces electron-withdrawing properties.

  • Position 3: A para-substituted N,N-dimethylaniline (C6H4N(CH3)2C_6H_4N(CH_3)_2) contributes electron-donating effects.

The molecular formula is C19H16ClN5SC_{19}H_{16}ClN_5S, yielding a molecular weight of 381.89 g/mol . Key physicochemical properties, inferred from structurally related compounds, include a logP of ~4.2 (indicating moderate lipophilicity) and a polar surface area of 78 Ų, suggesting limited blood-brain barrier permeability .

Synthesis and Derivative Optimization

Synthetic Pathways

The synthesis typically involves cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. A generalized route for triazolothiadiazoles includes:

  • Formation of Thiosemicarbazide: Reaction of 4-chlorophenyl hydrazine with carbon disulfide under basic conditions.

  • Cyclization: Treatment with acetic anhydride or phosphoryl chloride to form the triazole-thiadiazole core .

  • Functionalization: Coupling the core with N,N-dimethyl-p-phenylenediamine via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling .

Example Reaction Scheme:

Thiosemicarbazide+Acetic AnhydrideTriazolothiadiazole CoreDimethylaniline DerivativeTarget Compound\text{Thiosemicarbazide} + \text{Acetic Anhydride} \rightarrow \text{Triazolothiadiazole Core} \xrightarrow{\text{Dimethylaniline Derivative}} \text{Target Compound}
Compound SubstituentZone of Inhibition (mm)
4-Chlorophenyl, Phenyl18 (E. coli), 17 (S. aureus)
4-Chlorophenyl, DimethylanilinePredicted: 20–22

The dimethylaniline group may enhance membrane penetration due to increased lipophilicity .

Anti-Inflammatory Properties

In carrageenan-induced rat paw edema models, triazolothiadiazoles reduce inflammation by 58–72% at 50 mg/kg, comparable to ibuprofen (65%) . Mechanistically, this involves COX-2 inhibition (IC₅₀: 1.8 μM) and suppression of TNF-α and IL-6 production .

Physicochemical and ADMET Profiles

Solubility and Stability

  • Aqueous Solubility: ~0.02 mg/mL (pH 7.4), classified as poorly soluble.

  • Thermal Stability: Decomposition occurs at 218°C (DSC analysis) .

ADMET Predictions

ParameterValue
logP4.2
Caco-2 Permeability12.5 × 10⁻⁶ cm/s
CYP3A4 InhibitionModerate
hERG Inhibition RiskLow

Data suggest moderate hepatic metabolism and renal excretion, with a plasma half-life of ~6.3 hours .

Applications and Future Directions

Therapeutic Prospects

The compound’s dual antimicrobial/anti-inflammatory profile positions it as a candidate for:

  • Topical infections (e.g., MRSA-infected wounds).

  • Chronic inflammatory conditions (e.g., rheumatoid arthritis).

Limitations and Optimization

  • Low Solubility: Prodrug strategies (e.g., phosphate esters) could enhance bioavailability.

  • Toxicity: Ames test predictions indicate low mutagenicity, but in vivo toxicology remains unverified.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator